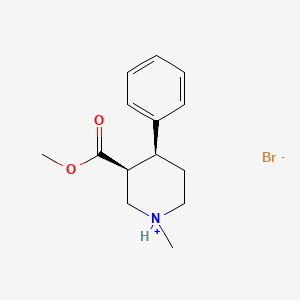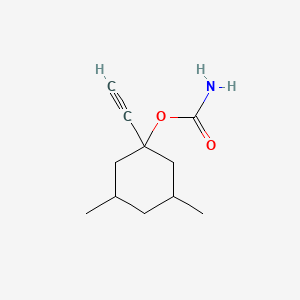
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is an organic compound known for its unique chemical structure and properties It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two benzamido groups and two sulphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) typically involves the following steps:
Starting Materials: The synthesis begins with anthracene as the core structure.
Benzamido Group Introduction: Benzoylation of anthracene at the 1 and 5 positions introduces the benzamido groups.
Industrial Production Methods
In an industrial setting, the production of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its leuco form.
Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted benzamidoanthracene derivatives.
Aplicaciones Científicas De Investigación
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 1,8-dibenzamidoanthracene-9,10-diyl bis(sulphate)
- Disodium 1,5-dibenzamidoanthracene-2,3-diyl bis(sulphate)
Uniqueness
Disodium 1,5-dibenzamidoanthracene-9,10-diyl bis(sulphate) is unique due to its specific substitution pattern on the anthracene core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propiedades
Número CAS |
6711-83-7 |
|---|---|
Fórmula molecular |
C28H18N2Na2O10S2 |
Peso molecular |
652.6 g/mol |
Nombre IUPAC |
disodium;(1,5-dibenzamido-10-sulfonatooxyanthracen-9-yl) sulfate |
InChI |
InChI=1S/C28H20N2O10S2.2Na/c31-27(17-9-3-1-4-10-17)29-21-15-7-13-19-23(21)25(39-41(33,34)35)20-14-8-16-22(24(20)26(19)40-42(36,37)38)30-28(32)18-11-5-2-6-12-18;;/h1-16H,(H,29,31)(H,30,32)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clave InChI |
MDKGQPXOGWXWNG-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=C4C=CC=C(C4=C3OS(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)OS(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)

![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)


![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)


![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)



